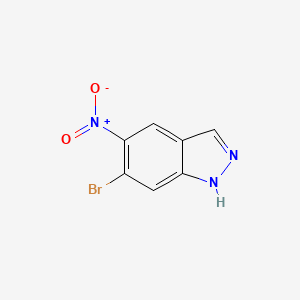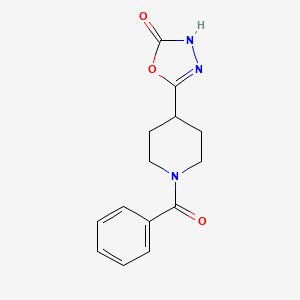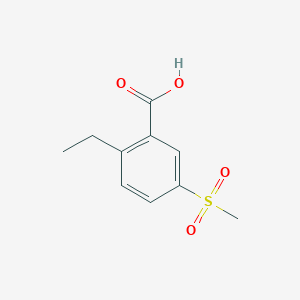![molecular formula C8H7BrN4O B1375780 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 474956-06-4](/img/structure/B1375780.png)
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
Overview
Description
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide is a compound that has been studied for its potential anticonvulsant properties . It is synthesized from imidazo[1,2-a]pyridines carrying biologically active hydrazone functionality .
Synthesis Analysis
The synthesis of this compound involves a mixture of 5-bromo-2-aminopyridine and ethyl bromopyruvate in ethanol, which is then refluxed for 6 hours . The newly synthesized intermediates and final compounds were characterized by various spectral techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral and elemental analysis studies .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazo[1,2-a]pyridine core, a hydrazone functionality, and a carbohydrazide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 5-bromo-2-aminopyridine with ethyl bromopyruvate .Scientific Research Applications
Synthesis and Functionalization
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide plays a crucial role in the synthesis of highly functionalized hydropyridones and related compounds. It has been used to develop various carbohydrazides under mild reaction conditions, yielding potentially bioactive compounds (Vala, Bayat, & Bayat, 2020). Moreover, this compound has shown utility in the palladium-catalyzed Suzuki–Miyaura borylation reaction, forming derivatives with potential anti-cancer and anti-tuberculosis properties (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).
Catalysis and Chemical Reactions
The compound has been utilized in the efficient palladium(0)-mediated microwave-assisted direct C3 alkenylation of imidazo[1,2-a]pyridines, demonstrating its compatibility with various derivatives and bromoalkenes (Koubachi et al., 2008). Additionally, it has been used in a visible light-mediated photocatalytic bromination process, providing a practical synthetic protocol for the preparation of related compounds (Lee, Jung, & Kim, 2020).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized with various functional groups, showing promise as potential pharmacological agents. These derivatives have been evaluated for activities such as antibacterial potency against model bacteria, demonstrating their potential utility in drug discovery and pharmaceutical research (Althagafi & Abdel‐Latif, 2021).
Material Science and Corrosion Inhibition
This compound has also found applications in material science, particularly in the field of corrosion inhibition. A derivative, 6-bromo-(2,4-dimethoxyphenyl)methylidene]imidazo[1,2-a]pyridine-2-carbohydrazide, has been evaluated as a corrosion inhibitor for mild steel in acidic solutions, demonstrating significant inhibitory action and providing insights into its potential use in industrial applications (Shenoy et al., 2021).
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, the class of compounds to which 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide belongs, are important cns agents . They act as potential sedatives, anticonvulsants, anxiolytics, and hypnotics .
Mode of Action
It is suggested that the compound’s anticonvulsant properties may be due to its interaction with neuronal hyperexcitability and hypersynchronous neuronal firing .
Biochemical Pathways
Given its anticonvulsant properties, it may influence pathways related to neuronal excitability .
Result of Action
It is known that the compound has remarkable anticonvulsant properties .
Biochemical Analysis
Biochemical Properties
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide plays a role in various biochemical reactions, particularly in the CNS. It interacts with enzymes and proteins involved in neurotransmission and neuronal excitability. The compound has been shown to interact with GABA receptors, enhancing their inhibitory effects and thus exhibiting anticonvulsant properties . Additionally, it may interact with other biomolecules such as ion channels and neurotransmitter transporters, modulating their activity and contributing to its overall pharmacological profile.
Cellular Effects
The effects of this compound on cells are primarily observed in neuronal cells. It influences cell function by modulating cell signaling pathways, particularly those involved in neurotransmission. The compound has been shown to affect gene expression related to neuronal excitability and synaptic plasticity . Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in energy production and neurotransmitter synthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to GABA receptors, enhancing their inhibitory effects and reducing neuronal excitability . The compound may also inhibit or activate enzymes involved in neurotransmitter synthesis and degradation, further modulating neuronal activity. Changes in gene expression related to neurotransmission and synaptic plasticity are also observed, contributing to its overall pharmacological effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticonvulsant properties without noticeable toxicity . At higher doses, some adverse effects such as motor impairment and respiratory depression have been observed . The threshold for these effects varies depending on the animal model and the specific experimental conditions.
Metabolic Pathways
This compound is involved in metabolic pathways related to neurotransmitter synthesis and degradation. It interacts with enzymes such as GABA transaminase and glutamate decarboxylase, modulating their activity and affecting neurotransmitter levels . The compound may also influence metabolic flux by altering the activity of enzymes involved in energy production and neurotransmitter metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to neuronal cells and synaptic regions, where it exerts its pharmacological effects . The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is primarily within neuronal cells, particularly in synaptic regions. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with key biomolecules involved in neurotransmission and neuronal excitability.
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c9-5-1-2-7-11-6(8(14)12-10)4-13(7)3-5/h1-4H,10H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCANPWWELAJSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can we infer from the title "New 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide derivatives: synthesis and anticonvulsant studies"?
A1: The title suggests that researchers have synthesized novel derivatives of this compound [, ]. This implies that the parent compound likely possesses some inherent anticonvulsant activity, prompting further investigation into its derivatives. The research likely focused on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1375702.png)




![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B1375708.png)
![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375709.png)





![1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B1375718.png)
![1-{4-[(6-Aminopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375719.png)
